molecular formula C15H17N3O3 B6053869 5-[3-(4-Methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-2-one

5-[3-(4-Methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-2-one

Cat. No.: B6053869
M. Wt: 287.31 g/mol
InChI Key: VMYHDAGZHWSUOA-UHFFFAOYSA-N
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Description

5-[3-(4-Methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-2-one is a complex organic compound that features a piperidinone ring fused with an oxadiazole moiety and a methoxy-substituted phenyl group

Properties

IUPAC Name

5-[3-(4-methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-9-7-11(20-2)4-5-12(9)14-17-15(21-18-14)10-3-6-13(19)16-8-10/h4-5,7,10H,3,6,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYHDAGZHWSUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=NOC(=N2)C3CCC(=O)NC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-Methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-2-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Piperidinone Ring: The oxadiazole intermediate is then reacted with a suitable piperidinone precursor under conditions that promote nucleophilic substitution or cyclization.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-[3-(4-Methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines or other derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation of the methoxy group can yield 4-methoxy-2-methylbenzoic acid, while reduction of the oxadiazole ring can produce piperidin-2-one derivatives.

Scientific Research Applications

5-[3-(4-Methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-2-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its unique structural features.

    Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 5-[3-(4-Methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-2-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxadiazole and piperidinone moieties. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-methylphenylboronic acid: Shares the methoxy and methyl-substituted phenyl group.

    Piperidine Derivatives: Compounds like piperidin-2-one and its derivatives.

Uniqueness

5-[3-(4-Methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-2-one is unique due to the combination of the oxadiazole ring with the piperidinone structure, which imparts distinct chemical and biological properties not commonly found in other compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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